molecular formula C13H15N3O2S B11791982 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine

5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine

Cat. No.: B11791982
M. Wt: 277.34 g/mol
InChI Key: GOFPURISEFKTNP-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(m-tolyl)pyrimidin-2-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(m-Tolyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group, which may result in different chemical properties and biological activities.

    4-(m-Tolyl)pyrimidin-2-amine: Similar structure but without the ethylsulfonyl substitution, leading to different reactivity and applications.

Uniqueness

The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,14,15,16)

InChI Key

GOFPURISEFKTNP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC(=C2)C)N

Origin of Product

United States

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